molecular formula C15H31BrN2O4 B12935544 tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide

tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide

Cat. No.: B12935544
M. Wt: 383.32 g/mol
InChI Key: ZSXCWONYIPETOJ-RFVHGSKJSA-N
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Description

tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide typically involves the protection of the amino group of D-lysine with a Boc group. This can be achieved by reacting D-lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydrobromide salt form is obtained by treating the Boc-protected D-lysine with hydrobromic acid in an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the free amine form of D-lysine.

    Substituted Derivatives: Depending on the nucleophile used, a variety of substituted lysine derivatives can be formed.

Scientific Research Applications

tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide involves the protection of the amino group. The Boc group prevents the amino group from participating in unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide is unique due to its specific stereochemistry (D-lysine) and the use of the Boc group for protection. This combination provides distinct reactivity and selectivity in synthetic applications compared to other protected lysine derivatives.

Properties

Molecular Formula

C15H31BrN2O4

Molecular Weight

383.32 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrobromide

InChI

InChI=1S/C15H30N2O4.BrH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1

InChI Key

ZSXCWONYIPETOJ-RFVHGSKJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Br

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Br

Origin of Product

United States

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